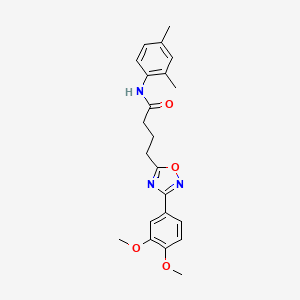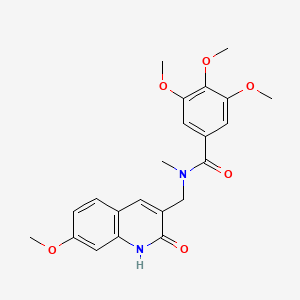
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice.
Mécanisme D'action
DFP-10825 is a selective inhibitor of N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is a key regulator of insulin signaling. This compound dephosphorylates the insulin receptor and downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting this compound, DFP-10825 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice. The biochemical and physiological effects of DFP-10825 are mediated through the inhibition of this compound, which enhances insulin signaling and improves glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 is a small molecule compound that is relatively easy to synthesize and purify. Additionally, DFP-10825 is highly selective for N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which reduces the likelihood of off-target effects. However, DFP-10825 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on DFP-10825. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibitors. Additionally, the therapeutic potential of DFP-10825 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials should be investigated.
Méthodes De Synthèse
The synthesis of DFP-10825 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-difluoroaniline with 4-bromobenzaldehyde to form an intermediate product. The intermediate product is then treated with N-isopropylsulfamide and trifluoroacetic acid to form the final product, DFP-10825. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-12(2)22-26(24,25)14-9-6-13(7-10-14)8-11-17(23)21-18-15(19)4-3-5-16(18)20/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVYRZVYZWWILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

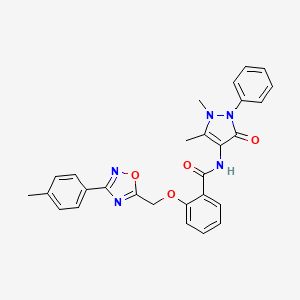
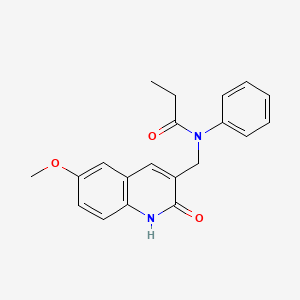
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)

![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
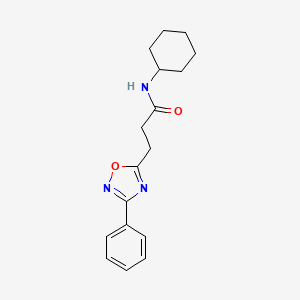
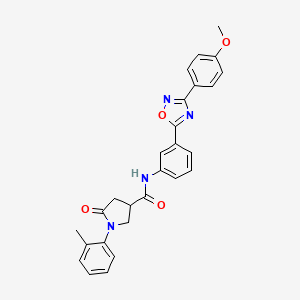
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
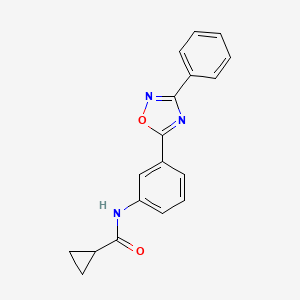
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
